molecular formula C10H6ClNO2 B13026858 6-Chloro-1-nitronaphthalene CAS No. 38396-29-1

6-Chloro-1-nitronaphthalene

Cat. No.: B13026858
CAS No.: 38396-29-1
M. Wt: 207.61 g/mol
InChI Key: ALQUEFFIWUNSDY-UHFFFAOYSA-N
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Description

6-Chloro-1-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of naphthalene, where a chlorine atom and a nitro group are substituted at the 6th and 1st positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-nitronaphthalene typically involves the nitration of 6-chloronaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO2+) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 6-chloronaphthalene to a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or distillation. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-nitronaphthalene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the aromatic ring is further oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products:

    Reduction: 6-Chloro-1-aminonaphthalene.

    Substitution: 6-Hydroxy-1-nitronaphthalene or 6-Alkoxy-1-nitronaphthalene.

    Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

6-Chloro-1-nitronaphthalene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of dyes, pigments, and other functional materials.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.

    Industry: It is used in the production of specialty chemicals, including intermediates for agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-1-nitronaphthalene primarily involves its interactions with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, leading to potential biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity and interactions.

Comparison with Similar Compounds

    1-Nitronaphthalene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    6-Bromo-1-nitronaphthalene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    6-Chloro-2-nitronaphthalene: The nitro group is positioned differently, affecting the compound’s reactivity and applications.

Uniqueness: 6-Chloro-1-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

38396-29-1

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

6-chloro-1-nitronaphthalene

InChI

InChI=1S/C10H6ClNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H

InChI Key

ALQUEFFIWUNSDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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